Carbamide peroxide

Description

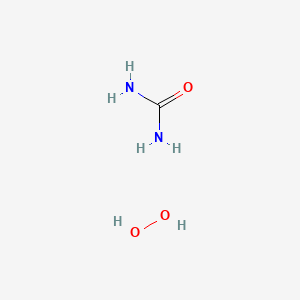

Structure

2D Structure

Properties

IUPAC Name |

hydrogen peroxide;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJVWUFPCUVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O.H2O2, CH6N2O3 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024726 | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS] | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

124-43-6, 14479-85-7 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea peroxyhydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14479-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamide peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, compd. with hydrogen peroxide (H2O2) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide--urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMIDE PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PZ2VAU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 to 185 °F (decomposes) (NTP, 1992), 75-85 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

carbamide peroxide synthesis methods for laboratory scale

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Carbamide Peroxide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles and methodologies for the laboratory-scale synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a stable, solid source of hydrogen peroxide. The following sections detail the underlying chemistry, provide validated experimental protocols, and outline essential characterization techniques to ensure the synthesis of a high-purity product.

Introduction to this compound

This compound, also known as urea-hydrogen peroxide, is a stable crystalline adduct of urea and hydrogen peroxide. Its chemical formula is CH₆N₂O₃, which represents a 1:1 molar ratio of urea to hydrogen peroxide. The solid nature of this compound makes it a safer and more convenient alternative to aqueous hydrogen peroxide solutions, particularly in applications requiring controlled release of the oxidizing agent. Its primary use is as a bleaching agent in dental products, but it also finds application as a disinfectant and antiseptic in various pharmaceutical and cosmetic formulations. The synthesis of this compound is a straightforward crystallization process, yet requires careful control of conditions to achieve high purity and yield.

The Chemistry of Adduct Formation

The formation of this compound is an exemplary case of the creation of a stable crystalline lattice through non-covalent interactions. Hydrogen peroxide and urea molecules are linked together by an extensive network of hydrogen bonds. In this adduct, the oxygen atoms of the hydrogen peroxide act as hydrogen bond acceptors, while the amine groups of the urea molecule serve as hydrogen bond donors. This stable arrangement allows for the isolation of a solid product with a defined stoichiometry.

The synthesis reaction is an equilibrium process, as illustrated below:

CO(NH₂)₂ + H₂O₂ ⇌ CO(NH₂)₂·H₂O₂

To drive the equilibrium towards the formation of the this compound adduct, the reaction is typically carried out in a concentrated solution of hydrogen peroxide, and the product is crystallized by cooling or by the addition of a solvent in which the adduct is insoluble.

Synthesis Protocols for this compound

Two primary methods for the laboratory-scale synthesis of this compound are presented below. The choice of method may depend on the available starting materials and the desired purity of the final product.

Method 1: Direct Crystallization from Concentrated Hydrogen Peroxide

This method is the most direct approach and relies on the supersaturation and subsequent crystallization of this compound from a concentrated hydrogen peroxide solution.

-

Reagent Preparation: In a suitable reaction vessel, dissolve 60 g of urea in 100 mL of 30% (w/w) hydrogen peroxide. Gentle heating (not exceeding 40°C) may be applied to facilitate the dissolution of urea.

-

Crystallization: Cool the solution in an ice bath with continuous stirring. The this compound will begin to crystallize as the temperature decreases.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) at room temperature. Avoid heating the product, as it may decompose.

Caption: Workflow for Direct Crystallization of this compound.

Method 2: Salting-Out Method

This method is particularly useful when a lower concentration of hydrogen peroxide is available or when a higher purity product is desired. The addition of a salt reduces the solubility of the this compound adduct, promoting its precipitation.

-

Reagent Preparation: Prepare a solution by dissolving 30 g of urea in 100 mL of 15% (w/w) hydrogen peroxide.

-

Salting-Out: To the solution, slowly add a saturated solution of a suitable salt, such as sodium chloride, with constant stirring.

-

Precipitation: The this compound will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it with a small amount of a saturated salt solution, followed by a minimal amount of ice-cold distilled water.

-

Drying: Dry the product as described in Method 1.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

Titrimetric Analysis

The hydrogen peroxide content of the synthesized adduct can be determined by redox titration with a standardized potassium permanganate solution.

-

Accurately weigh approximately 0.2 g of the synthesized this compound and dissolve it in 50 mL of distilled water.

-

Acidify the solution with 10 mL of 1 M sulfuric acid.

-

Titrate the solution with a standardized 0.1 M potassium permanganate solution until a faint pink color persists.

-

The percentage of hydrogen peroxide can be calculated using the following formula:

% H₂O₂ = (V × M × 17.01 × 100) / (W × 1000)

Where:

-

V = Volume of KMnO₄ solution used (in mL)

-

M = Molarity of KMnO₄ solution

-

W = Weight of the this compound sample (in g)

-

Spectroscopic Analysis

Infrared (IR) spectroscopy can be used to confirm the presence of both urea and hydrogen peroxide in the adduct. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3400 - 3200 |

| N-H stretch | 3350 - 3150 |

| C=O stretch | ~1680 |

| N-H bend | ~1600 |

Melting Point Determination

Pure this compound has a reported melting point range of 80-90°C, with decomposition. A sharp melting point within this range is indicative of a high-purity product.

Safety Considerations

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

-

This compound: While more stable than aqueous hydrogen peroxide, this compound is still an oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Decomposition: this compound can decompose upon heating, releasing oxygen gas. Therefore, it should be stored in a cool, dry, and well-ventilated area away from heat sources.

mechanism of action of carbamide peroxide in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Carbamide Peroxide in Biological Systems

Introduction: Unveiling the Dual-Action Oxidant

This compound, a stable, crystalline adduct of urea and hydrogen peroxide, stands as a cornerstone compound in various dental and medical applications.[1][2] Its widespread use, particularly in vital tooth bleaching and as an antiseptic agent, is predicated on its unique ability to deliver hydrogen peroxide in a controlled, sustained manner.[1][3] Unlike the direct application of hydrogen peroxide, the urea component stabilizes the peroxide, mitigating rapid degradation and allowing for a prolonged therapeutic window.[1][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the fundamental mechanisms by which this compound exerts its effects on biological systems, from its initial chemical decomposition to its complex interactions at the molecular, cellular, and tissue levels.

Section 1: Core Chemistry: Decomposition and Activation

The biological activity of this compound is entirely dependent on its decomposition. In an aqueous environment, such as saliva or tissue fluid, the compound readily dissociates into its constituent parts: hydrogen peroxide (H₂O₂) and urea.[1][3][5] This initial dissociation is the rate-limiting step for its action.

1.1 The Decomposition Cascade this compound itself is inert. Its power lies in the hydrogen peroxide it releases, which constitutes approximately 35% of its weight.[3] Upon contact with water, the following primary reaction occurs:

-

CH₆N₂O₃ (this compound) → CH₄N₂O (Urea) + H₂O₂ (Hydrogen Peroxide)

The released hydrogen peroxide is the primary active agent.[1] It further decomposes to produce water, oxygen, and, most critically, reactive oxygen species (ROS).[6][7] The urea component also undergoes enzymatic breakdown in biological systems (via urease, if present) into ammonia and carbon dioxide, which can transiently increase local pH.[8] This pH-neutralizing effect may help modulate the acidic nature of peroxide, potentially contributing to its safety profile in oral applications.[8]

Caption: Decomposition pathway of this compound in an aqueous biological environment.

1.2 Generation of Reactive Oxygen Species (ROS) The crux of this compound's mechanism lies in the generation of ROS from its hydrogen peroxide payload. H₂O₂ itself is an oxidizing agent, but its conversion into highly reactive free radicals, such as the hydroxyl radical (•OH), dramatically amplifies its biological effects.[7][9] This conversion can occur through various pathways, including the Fenton reaction, where H₂O₂ reacts with transition metals like iron (Fe²⁺) that are present in biological systems.[10]

These ROS are highly unstable molecules with unpaired electrons, driving them to react aggressively with nearby organic molecules to gain stability.[5] It is this indiscriminate reactivity that underlies both the therapeutic (e.g., bleaching, antimicrobial) and potentially cytotoxic effects of this compound.

Section 2: Mechanisms of Action in Key Applications

The ROS generated from this compound mediate its effects across its primary applications through the oxidative degradation of target molecules.

2.1 Mechanism of Tooth Whitening The efficacy of this compound in tooth whitening stems from its ability to break down large, pigmented organic molecules (chromogens) embedded within the enamel and dentin.[4][11]

-

Penetration: Due to its low molecular weight, the released hydrogen peroxide readily penetrates the enamel prisms and underlying dentin.[11][12]

-

Oxidation: Inside the tooth structure, ROS attack the double bonds of chromogen molecules.[5]

-

Decolorization: This oxidative cleavage breaks the large, complex chromogens into smaller, less complex, and often colorless or lighter-colored molecules.[4][5][11] The result is a change in the tooth's optical properties, leading to a whiter appearance.

2.2 Antimicrobial and Anti-Biofilm Mechanism this compound exhibits significant antimicrobial activity against a range of oral pathogens, including those organized within biofilms.[8][13][14]

The mechanism is multifactorial:

-

Oxidative Damage: ROS directly damage microbial cells by reacting with essential macromolecules. This includes lipid peroxidation of the cell membrane, leading to loss of integrity, and oxidative damage to DNA and essential enzymes, disrupting cellular function and leading to cell death.[15]

-

Biofilm Disruption: The effervescent release of oxygen during H₂O₂ decomposition creates a mechanical foaming action that helps to disrupt and dislodge the biofilm matrix, making the embedded bacteria more susceptible to the chemical agent.[1][8][13]

-

pH Modulation: The breakdown of urea to ammonia can raise the local pH, creating an environment less favorable for acidophilic bacteria like Streptococcus mutans.[8]

In vitro studies have demonstrated that 10% this compound can significantly disrupt oral biofilms and kill a greater proportion of bacteria compared to 1% chlorhexidine.[8][13]

Caption: Antimicrobial mechanism of this compound via ROS-induced cellular damage.

2.3 Mechanism of Cerumenolysis (Earwax Removal) In otic applications, this compound's mechanism is primarily mechanical and chemical.[1]

-

Softening: When introduced into the ear canal, the agent softens and breaks down the compacted earwax (cerumen).[1][16]

-

Foaming Action: The release of oxygen from the decomposition of hydrogen peroxide creates a foaming or effervescent action.[1][16] This mechanical bubbling helps to physically break up and dislodge the softened wax, making it easier to remove.[1][15]

Section 3: Cellular and Tissue-Level Effects

While effective, the potent oxidative power of this compound is not without biological consequences. The effects are highly dependent on concentration and exposure time.[4][7]

3.1 Cytotoxicity and Genotoxicity The same ROS that degrade stains and kill microbes can also damage host cells.

-

Dental Pulp Cells: Peroxide can diffuse through enamel and dentin to reach the dental pulp.[7] In vitro studies show that this compound can induce apoptosis (programmed cell death), decrease cell viability, and trigger inflammatory responses in dental pulp stem cells (DPSCs) in a dose-dependent manner.[7] This is the biological basis for the transient tooth sensitivity sometimes experienced during whitening.[17][18]

-

Gingival Cells: Direct contact with high concentrations can cause irritation to soft tissues like the gums.[18][19]

-

Genotoxicity: Reactive oxygen species are known to cause oxidative damage to DNA.[20][21] While hydrogen peroxide is genotoxic in vitro, most in vivo studies suggest that at the concentrations used for tooth whitening, particularly when not used excessively, this compound does not cause significant mutagenic stress on gingival epithelial cells.[20][21][22] Studies on at-home bleaching with up to 22% this compound have concluded the treatment is safe for both smokers and non-smokers from a genotoxic perspective.[23][24]

3.2 Effects on Dental Hard Tissues Prolonged exposure to high concentrations of bleaching agents may alter the enamel surface. Some studies have reported a reduction in enamel protein content and minor changes to surface morphology.[3][25] However, these effects are generally considered minimal and clinically insignificant with standard at-home bleaching protocols (e.g., 10% this compound).[11]

Section 4: Experimental Protocols for Mechanistic Assessment

To provide actionable insights for research professionals, this section outlines validated methodologies for evaluating the key biological activities of this compound formulations.

4.1 Protocol: Assessment of Antimicrobial Activity on an Oral Biofilm Model

-

Objective: To quantify the bactericidal and biofilm-disrupting efficacy of a this compound formulation.

-

Causality: This protocol simulates the clinical scenario where the agent must penetrate and act upon a structured microbial community, not just planktonic bacteria. Using a multi-species biofilm grown on a relevant substrate (hydroxyapatite) provides a more accurate measure of potential clinical efficacy.

-

Methodology:

-

Biofilm Culture: Inoculate collagen-coated hydroxyapatite discs with subgingival plaque or a standardized multi-species oral bacterial culture. Incubate anaerobically for 3 weeks to allow for mature biofilm formation.[8][13]

-

Treatment Exposure: Expose the biofilm-coated discs to the test this compound gel (e.g., 5% or 10%) and control agents (e.g., 1% chlorhexidine gel, placebo gel) for clinically relevant time points (e.g., 1, 3, and 10 minutes).[8][13]

-

Viability Staining: Gently rinse the discs and stain with a two-color fluorescent dye kit (e.g., LIVE/DEAD BacLight) that differentiates between bacteria with intact (live, green) and damaged (dead, red) cell membranes.

-

Imaging and Analysis: Visualize the stained biofilms using Confocal Laser Scanning Microscopy (CLSM). Capture Z-stack images to assess the three-dimensional structure.

-

Quantification: Use image analysis software to calculate the volume ratio of dead bacteria to the total bacterial volume. This provides a quantitative measure of bactericidal activity. Also, assess the remaining biofilm volume as a measure of disruption.[26]

-

-

Self-Validation: The inclusion of a placebo control establishes the baseline biofilm viability, while a positive control like chlorhexidine provides a benchmark for antimicrobial efficacy.

Caption: Experimental workflow for assessing the antimicrobial efficacy of this compound.

4.2 Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Objective: To determine the dose-dependent cytotoxic effect of this compound on a relevant cell line (e.g., human dental pulp stem cells).

-

Causality: This assay measures mitochondrial activity, a key indicator of cell viability. A reduction in the conversion of MTT to formazan directly correlates with cell death or metabolic impairment caused by the oxidative stress from the test agent.

-

Methodology:

-

Cell Culture: Culture human DPSCs in appropriate media until they reach 80-90% confluency.

-

Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.1%, 0.5%, 1%) in cell culture medium.[7] Replace the medium in the wells with the treatment solutions. Include an untreated control group. Incubate for a defined period (e.g., 3 hours).[7]

-

MTT Incubation: Remove the treatment medium, wash cells with PBS, and add MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation: Express the viability of treated cells as a percentage of the untreated control cells. (Absorbance of Treated / Absorbance of Control) x 100.

-

Section 5: Clinical Efficacy and Safety Profile

The clinical application of this compound is a balance between achieving the desired therapeutic effect and minimizing adverse effects. The 10% concentration for at-home tooth whitening is widely regarded as the gold standard, having received the American Dental Association's Seal of Acceptance for its proven efficacy and safety.[11][17][18]

| Parameter | 10% this compound | 16% this compound | High Concentration (≥22%) |

| Efficacy | Effective, considered the gold standard for at-home use.[11][18] | Also effective; may produce slightly faster results initially, but long-term outcomes are often similar to 10%.[20][27] | Used for at-home or in-office treatments for faster results.[17][23] |

| Tooth Sensitivity | Most common side effect, generally mild and transient.[17][27] | Higher incidence and intensity of tooth sensitivity reported compared to 10%.[18][27] | Increased risk and severity of tooth sensitivity.[4][19] |

| Gingival Irritation | Can occur, often due to ill-fitting trays or excess gel.[18][19] | Higher incidence reported compared to 10%.[18] | Significant risk if not applied carefully to avoid soft tissue contact.[19] |

| Safety Profile | Excellent safety record with decades of clinical use.[17] | Considered safe for at-home use under professional supervision.[27] | Requires professional supervision; higher potential for adverse effects.[23][24] |

| Table 1: Comparative clinical profile of different this compound concentrations for tooth whitening. |

Conclusion

The mechanism of action of this compound is a well-defined cascade initiated by its decomposition into hydrogen peroxide and urea. The subsequent generation of reactive oxygen species is the driving force behind its potent oxidative capabilities, enabling it to decolorize dental chromogens, eradicate pathogenic microbes, and disrupt biofilms. This same oxidative power, however, necessitates careful control of concentration and exposure duration to mitigate cytotoxic effects on host tissues, such as transient tooth sensitivity and gingival irritation. For researchers and developers, a deep understanding of this dual nature is paramount for optimizing formulations that maximize therapeutic efficacy while ensuring patient safety. Future research may focus on novel delivery systems that enhance stability and target the release of ROS, further refining the therapeutic index of this versatile compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | CH6N2O3 | CID 31294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. smilesonic.com [smilesonic.com]

- 4. toothfairyapp.co.uk [toothfairyapp.co.uk]

- 5. sandlakedental.com [sandlakedental.com]

- 6. Slow release of oxygen from this compound for promoting the proliferation of human brain microvascular endothelial cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro antibacterial effect of this compound on oral biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive Oxygen Species Enlightened Therapeutic Strategy for Oral and Maxillofacial Diseases—Art of Destruction and Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy of Carbamide and Hydrogen Peroxide Tooth Bleaching Techniques in Orthodontic and Restorative Dentistry Patients: A Scoping Review [mdpi.com]

- 12. The Science Behind Professional Teeth Whitening Treatment [orthodonticsforyou.co.uk]

- 13. In vitro antibacterial effect of this compound on oral biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. magonlinelibrary.com [magonlinelibrary.com]

- 16. How Does Otic this compound Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 17. ijcmph.com [ijcmph.com]

- 18. researchgate.net [researchgate.net]

- 19. gloscience.com [gloscience.com]

- 20. scielo.br [scielo.br]

- 21. scielo.br [scielo.br]

- 22. Opinion of concerning Hydrogen (Carbamide) Peroxide in Tooth Whitening Products adopted by the plenary session of the SCCNFP of 17 February 1999 | Scientific Committees [ec.europa.eu]

- 23. Influence of smoking on oral cells genotoxicity after at-home bleaching using 22% this compound: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Influence of smoking on oral cells genotoxicity after at-home bleaching using 22% this compound: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of this compound whitening agents on enamel surfaces and caries-like lesion formation: an SEM and polarized light microscopic in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Efficacy and safety of 10% and 16% this compound tooth-whitening gels: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Carbamide Peroxide Adducts

Preamble: The Nature of Carbamide Peroxide Adducts

This compound, a crystalline solid, is an adduct formed between urea and hydrogen peroxide in equimolar amounts.[1] Its significance in research and development stems from its ability to act as a stable, solid carrier for hydrogen peroxide, an otherwise unstable liquid.[1][2][3] This property makes it a valuable oxidizing agent and disinfectant in pharmaceuticals, cosmetics, and notably, in dental bleaching products.[2][3][4][5] The adduct is held together by hydrogen bonds between the oxygen atoms of the hydrogen peroxide and the amine groups of the urea, as well as between the hydrogen peroxide hydrogens and the carbonyl oxygen of urea.[6][7] A thorough characterization of this adduct is paramount to ensure its purity, stability, and efficacy in various applications. This guide provides a comprehensive overview of the core spectroscopic techniques employed to analyze and validate this compound adducts, offering both theoretical grounding and practical, field-proven methodologies.

Foundational Principles: Synthesis and Stability

A robust characterization begins with an understanding of the material's synthesis and inherent stability. The formation of the this compound adduct is a straightforward co-crystallization process.

Synthesis Protocol

The synthesis typically involves dissolving urea in a concentrated (e.g., 30%) hydrogen peroxide solution, often with gentle heating (below 60°C) to facilitate dissolution.[1][5][8] Upon cooling, the this compound adduct precipitates as white crystals, which are then collected by filtration.[5][8] The integrity of the resulting adduct is highly dependent on these conditions and subsequent storage.

Inherent Stability and Degradation Pathways

This compound's utility is linked to its controlled release of hydrogen peroxide upon dissolution in water.[1] However, the solid adduct is thermally sensitive. Thermal decomposition becomes significant at temperatures above 82°C.[1][5] Therefore, handling and storage conditions are critical variables that can impact the material's integrity. Stability studies often show that refrigeration is the optimal condition for long-term storage of both the raw powder and its gel formulations.[9][10][11][12] For any spectroscopic analysis, it is crucial to use samples that have been stored appropriately to ensure the characterization reflects the adduct itself and not its degradation products (urea, water, and oxygen).

Core Characterization Workflow: A Multi-Spectroscopic Approach

No single technique can provide a complete picture of the this compound adduct. A comprehensive characterization relies on the synergistic application of several spectroscopic methods to probe its vibrational, structural, and quantitative properties.

Figure 1: General workflow for the comprehensive characterization of this compound adducts.

Vibrational Spectroscopy: Probing the Hydrogen Bonds

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is indispensable for confirming the formation of the adduct and characterizing the hydrogen bonding interactions that define its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. In the context of this compound, its power lies in its sensitivity to the changes in the vibrational modes of urea's N-H and C=O groups upon hydrogen bonding with hydrogen peroxide.[13][14] The formation of these bonds alters the electron distribution and bond strength, resulting in predictable shifts in the absorption frequencies.[15]

-

Experimental Protocol (ATR-FTIR):

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Analysis: Compare the obtained spectrum with reference spectra for pure urea and concentrated hydrogen peroxide. Pay close attention to the regions corresponding to N-H, O-H, C=O, and O-O stretching vibrations.

-

-

Trustworthiness & Interpretation: The hallmark of adduct formation is the significant broadening and shifting of the N-H stretching bands (typically ~3200-3500 cm⁻¹) and the C=O stretching band (~1600-1680 cm⁻¹) of urea compared to its pure form.[14] These changes are direct evidence of their participation in hydrogen bonding, validating the presence of the adduct.

Raman Spectroscopy

-

Expertise & Causality: Raman spectroscopy provides complementary vibrational information based on the inelastic scattering of light. It is particularly effective for detecting symmetric, non-polar bonds. For this compound, this makes it the superior technique for directly observing the O-O peroxide bond, which has a notoriously weak signal in FTIR.[16][17]

-

Experimental Protocol:

-

Instrument Setup: Calibrate the Raman spectrometer using a known standard (e.g., silicon).

-

Sample Preparation: Place a small amount of the solid sample into a suitable holder, such as a glass capillary or a well slide.

-

Data Acquisition: Focus the laser onto the sample and acquire the spectrum. Use a laser wavelength (e.g., 785 nm) that minimizes fluorescence. Adjust laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.

-

Data Analysis: The key signature to identify is the O-O stretching mode (ν(O-O)). In hydrogen peroxide, this band is typically found around 875-880 cm⁻¹. Its presence confirms that the peroxide molecule is intact within the adduct.[16][17] Also, analyze the C-N stretching mode of urea (~1000-1020 cm⁻¹).[18][19]

-

Figure 2: Hydrogen bonding in the this compound adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR spectroscopy provides unparalleled insight into the chemical environment of specific nuclei (e.g., ¹H). It can be used to confirm the structure, assess purity, and monitor the stability of the adduct in solution.[20] The chemical shifts of protons in both urea and hydrogen peroxide are sensitive to their local electronic environment, which is altered by hydrogen bonding and dissociation in solution.

-

Experimental Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh a small amount of the this compound adduct and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Note that in D₂O, the labile N-H and O-O-H protons will exchange with deuterium, leading to signal disappearance. DMSO-d₆ is often preferred to observe these protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure high resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: In DMSO-d₆, identify the signals for the urea -NH₂ protons and the hydrogen peroxide -OOH protons. Compare their chemical shifts to those of the individual components. Integration of the signals can be used to confirm the 1:1 molar ratio of urea to hydrogen peroxide. Monitoring the sample over time can reveal decomposition, indicated by the decrease of the H₂O₂ signal and the growth of a water peak.[20]

-

UV-Visible (UV-Vis) Spectroscopy: A Quantitative Tool

-

Expertise & Causality: this compound itself does not possess a strong chromophore for direct UV-Vis analysis. However, this technique is the workhorse for the quantitative determination of the active hydrogen peroxide content released from the adduct.[2][3] This is a critical quality control parameter. The analysis is performed indirectly by reacting the released H₂O₂ with a reagent to produce a stable, colored complex that can be measured spectrophotometrically. The titanium (IV) method is a robust and widely accepted standard.[21][22]

-

Experimental Protocol (Titanium Sulfate Method):

-

Reagent Preparation: Prepare a stock solution of a titanium (IV) salt, such as titanyl sulfate (TiOSO₄), in dilute sulfuric acid.

-

Standard Curve Preparation: Prepare a series of standard solutions of known hydrogen peroxide concentrations. Add the titanium reagent to each standard. A yellow-orange pertitanic acid complex will form.

-

Sample Preparation: Accurately weigh a sample of the this compound adduct, dissolve it in deionized water to a known volume, and allow it to fully dissociate. Take an aliquot of this solution and add the titanium reagent.

-

Data Acquisition: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_max), which is typically around 405-410 nm, using a UV-Vis spectrophotometer.[21][22]

-

Data Analysis: Plot a calibration curve of absorbance versus H₂O₂ concentration for the standards. Use the linear regression equation from this curve to calculate the H₂O₂ concentration in the sample solution, and from there, determine the percentage by weight of H₂O₂ in the original solid adduct.

-

Data Synthesis: A Holistic View

The true strength of this multi-technique approach lies in the integration of all data points. A high-quality this compound adduct will exhibit all of the expected characteristics across these analyses.

| Technique | Parameter Measured | Key Finding for this compound Adduct | Reference |

| FTIR Spectroscopy | Vibrational Modes (Absorption) | Broadening/shifting of N-H and C=O bands from urea, confirming hydrogen bonding. | [14] |

| Raman Spectroscopy | Vibrational Modes (Scattering) | Presence of a distinct ν(O-O) band (~875 cm⁻¹), confirming intact H₂O₂. | [16][17] |

| ¹H NMR Spectroscopy | Nuclear Spin Environment | Signals corresponding to both urea and H₂O₂ protons, with integration confirming a ~1:1 molar ratio. | [20] |

| UV-Vis Spectroscopy | H₂O₂ Concentration (Indirect) | Quantifies the active H₂O₂ content, typically ~35% by weight in the pure adduct. | [4][22] |

| Thermal Analysis (DSC) | Heat Flow vs. Temperature | Sharp endothermic event (melting/decomposition) around 88-90°C. | [2][3] |

| X-Ray Diffraction (XRD) | Crystal Lattice Spacing | Characteristic diffraction peaks (e.g., at 2θ: 15.2°, 25.1°, 26.0°). | [2] |

Conclusion: The Self-Validating System

By following this multi-spectroscopic protocol, a researcher or quality control professional establishes a self-validating system. The vibrational techniques (FTIR/Raman) confirm the formation of the hydrogen-bonded adduct at a molecular level. NMR validates the structure and stoichiometry in solution. Finally, the quantitative UV-Vis assay confirms its potency by measuring the payload of active hydrogen peroxide. This integrated approach ensures a comprehensive and trustworthy characterization, which is essential for the development of safe and effective products based on this compound adducts.

References

- 1. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Glossary: this compound [ec.europa.eu]

- 5. smilesonic.com [smilesonic.com]

- 6. This compound | CH6N2O3 | CID 31294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Stability of this compound in gel formulation as prepared in Brazilian compounding pharmacies | Semantic Scholar [semanticscholar.org]

- 12. biomedres.us [biomedres.us]

- 13. bch.ro [bch.ro]

- 14. researchgate.net [researchgate.net]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. Structure elucidation of peroxide adducts in solution and in the solid state [morressier.com]

- 17. Hydrogen peroxide adducts of triarylphosphine oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. azom.com [azom.com]

- 20. View of High-resolution 1H NMR investigations of the oxidative consumption of salivary biomolecules by oral rinse peroxides [medicaljournalssweden.se]

- 21. KIT - IMVT -Jobs - UV-Vis spectroscopy for H2O2 concentration determination: flow injection analysis and measurement of samples [imvt.kit.edu]

- 22. researchgate.net [researchgate.net]

Carbamide Peroxide: A Controllable Solid-State Source of Hydrogen Peroxide for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamide peroxide, a stable, crystalline adduct of urea and hydrogen peroxide, serves as a potent and versatile solid-state source of hydrogen peroxide. Its ability to provide a controlled and sustained release of its active agent circumvents the handling and stability issues associated with liquid hydrogen peroxide, making it an invaluable reagent in pharmaceutical development, clinical applications, and laboratory protocols. This technical guide provides an in-depth exploration of the synthesis, characterization, stability, and analytical quantification of this compound. We delve into the mechanistic principles governing its function, present validated experimental protocols, and discuss advanced formulation strategies for controlled release, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Need for Solid-State Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent with widespread applications in disinfection, bleaching, and chemical synthesis.[1] However, its utility is often hampered by its inherent instability, particularly in aqueous solutions where it readily decomposes into water and oxygen.[1] This instability presents significant challenges related to storage, transportation, and controlled dosing.

Solid-state sources of hydrogen peroxide offer a compelling solution to these challenges. By sequestering H₂O₂ within a stable crystal lattice, these compounds provide enhanced shelf-life and improved handling safety.[2] this compound (CP), also known as urea-hydrogen peroxide, is the most prominent and commercially significant of these solid adducts.[1][3] It is a white, crystalline solid that, upon contact with water, dissociates to release hydrogen peroxide and urea, its constituent components.[4][5] This guide will elucidate the core scientific principles and practical methodologies for leveraging this compound as a reliable and controllable source of hydrogen peroxide.

Physicochemical Properties and Molecular Structure

This compound is a 1:1 adduct of urea and hydrogen peroxide, with the chemical formula CO(NH₂)₂·H₂O₂.[6][7] By weight, it is composed of approximately 35% hydrogen peroxide.[4] The solid is formed through hydrogen bonding between the oxygen atoms of the hydrogen peroxide molecule and the amide groups of the urea molecule.[7] This interaction stabilizes the otherwise labile hydrogen peroxide.

-

Appearance : White crystalline powder or plates[4]

-

Solubility : Readily soluble in water[8]

-

Molecular Weight : 94.07 g/mol [9]

-

Active Oxygen Content : ~17%[6]

The molecular structure of the this compound adduct is crucial to its function. The hydrogen bonds create a stable crystalline framework that effectively "stores" the hydrogen peroxide until it is released upon dissolution.

Caption: Hydrogen bonding between urea and hydrogen peroxide.

Synthesis and Characterization

Laboratory-Scale Synthesis Protocol

The synthesis of this compound is a straightforward crystallization process. The primary consideration is temperature control to prevent the premature decomposition of the hydrogen peroxide reactant.

Materials:

-

Urea (reagent grade)

-

30-35% Hydrogen Peroxide Solution (stabilized)

-

Deionized Water

-

Potassium dihydrogen phosphate and polyethylene glycol (optional stabilizers)[6]

-

Ice bath, beaker, magnetic stirrer, Buchner funnel, filter paper

Step-by-Step Methodology:

-

Preparation of Urea Solution: Gently warm a minimal amount of deionized water (e.g., 20 mL) in a beaker to approximately 40-50°C. This is done to create a saturated or near-saturated solution.

-

Dissolution of Urea: While stirring, slowly add urea to the warm water until no more will dissolve. A slight excess of solid urea at the bottom is acceptable.

-

Addition of Hydrogen Peroxide: Cool the urea solution to below 30°C in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the dissolved urea while maintaining the temperature below 30-35°C.[6][10] The molar ratio of urea to hydrogen peroxide should be approximately 1:1 to 1:1.5.[6]

-

Crystallization: Continue stirring in the ice bath. As the solution cools further (to around 0-5°C), white crystalline plates of this compound will precipitate.[4] Allow the crystallization to proceed for 30-45 minutes to maximize yield.[6]

-

Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual unreacted components.

-

Drying: Dry the crystals thoroughly in a desiccator or in a vacuum oven at a low temperature (<40°C). The final product should be a free-flowing white crystalline solid.

Causality and Experimental Choices:

-

Temperature Control: Keeping the reaction temperature below 60°C, and ideally below 35°C, is critical.[4][6] Higher temperatures accelerate the exothermic decomposition of hydrogen peroxide, reducing yield and creating a potential safety hazard.

-

Saturated Solution: Starting with a saturated urea solution ensures that upon cooling, the solubility limit of the this compound adduct is quickly reached, promoting efficient crystallization.

Physicochemical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.[3][11]

| Technique | Purpose | Expected Result for this compound |

| Differential Scanning Calorimetry (DSC) | To determine melting point and thermal decomposition events. | A sharp endothermic peak around 82-89°C, corresponding to melting and decomposition.[4][11] |

| Thermogravimetric Analysis (TGA) | To analyze thermal stability and decomposition patterns by measuring mass loss as a function of temperature. | A multi-step decomposition process, with significant mass loss occurring above 82°C.[3][11] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the presence of both urea and hydrogen peroxide moieties. | Characteristic peaks for N-H, C=O (urea), and O-H (hydrogen peroxide) bonds. |

| X-ray Diffraction (XRD) | To confirm the crystalline structure of the adduct. | Sharp diffraction peaks at specific 2θ angles (e.g., 15.2°, 25.1°, 26.0°), indicating a well-defined crystal lattice.[3][11] |

Mechanism of Hydrogen Peroxide Release and Action

The utility of this compound stems from its dissociation in aqueous environments. When the solid dissolves, the hydrogen bonds holding the complex together are disrupted, releasing free hydrogen peroxide and urea into the solution.[5][12]

Caption: Dissociation and action of this compound.

The released hydrogen peroxide is the active agent, functioning as a potent oxidizer.[12] The urea component is not merely a passive carrier; it acts as a stabilizing agent, allowing for a more gradual release of hydrogen peroxide compared to the rapid decomposition of an equivalent concentration of liquid H₂O₂.[5][8] This gradual release extends the therapeutic or reactive window, which is particularly advantageous in applications like tooth whitening, where it minimizes tissue irritation and tooth sensitivity.[8][12]

Stability, Degradation, and Controlled Release

Factors Influencing Stability

While significantly more stable than liquid H₂O₂, solid this compound is not completely inert. Its stability is influenced by:

-

Temperature : Thermal decomposition becomes significant above 82°C, but storage at elevated temperatures (e.g., >30-40°C) can lead to gradual degradation over time.[4][10][13] Refrigerated storage (e.g., 5°C) is recommended for long-term stability of formulations.[13]

-

Light : Photodegradation can occur, and protection from light is advised for maximal stability.[3][11]

-

Moisture : The presence of water initiates the dissociation process. Therefore, storage in a dry, low-humidity environment is crucial.

| Storage Condition | Relative Stability | Primary Degradation Pathway |

| Cool (<8°C), Dry, Dark | High | Minimal degradation |

| Room Temp (~25°C), Dry, Dark | Moderate | Slow dissociation/decomposition |

| Elevated Temp (>40°C) | Low | Accelerated thermal decomposition[13] |

| Aqueous Solution | Formulation Dependent | Dissociation into H₂O₂ and urea, followed by H₂O₂ decomposition |

Strategies for Controlled Release

For many applications, controlling the rate of hydrogen peroxide release is paramount. This can be achieved by embedding this compound within a polymer matrix or through nano-encapsulation.[14]

Example Workflow: Preparation of a Controlled-Release CP Nanofibrous Film This workflow is based on methodologies designed to enhance the stability and control the release of CP for applications like tooth bleaching.[2]

Caption: Workflow for creating controlled-release CP nanofibers.

By entrapping this compound in polymeric systems like electrospun nanofibers or nanoemulgels, its stability is significantly enhanced, and the release kinetics can be tailored from burst release to sustained, first-order release profiles.[2][15] This approach has been shown to improve efficacy while minimizing side effects in dental applications.[15][16]

Analytical Quantification of Hydrogen Peroxide Release

Accurately quantifying the amount and rate of hydrogen peroxide released from a this compound source is essential for quality control and formulation development. The most common and reliable method is redox titration.

Protocol: Quantification by Potassium Permanganate Titration

This method is based on the oxidation of hydrogen peroxide by a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.

Reaction: 2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂

Materials:

-

This compound sample

-

Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

-

3 M Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Burette, Erlenmeyer flask, volumetric flasks

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a known mass of the this compound solid (or a formulation containing it) and dissolve it in a known volume of deionized water in a volumetric flask.

-

Titration Setup: Pipette a precise aliquot (e.g., 25 mL) of the prepared sample solution into an Erlenmeyer flask.

-

Acidification: Add an excess of 3 M sulfuric acid (e.g., 10 mL) to the flask. The acidic environment is necessary for the redox reaction to proceed correctly.

-

Titration: Titrate the sample with the standardized KMnO₄ solution from a burette. Add the titrant dropwise while continuously swirling the flask.

-

Endpoint Detection: The endpoint is reached when the first drop of KMnO₄ causes a faint but persistent pink color to appear in the solution, which lasts for at least 30 seconds.[17]

-

Calculation: Record the volume of KMnO₄ used. Calculate the concentration of H₂O₂ in the original sample using the stoichiometry of the reaction.

Self-Validating System:

-

Standardization: The accuracy of this protocol hinges on the precise concentration of the KMnO₄ solution. It must be standardized against a primary standard (e.g., sodium oxalate) immediately before use.

-

Blank Titration: A blank titration using deionized water and sulfuric acid should be performed to account for any impurities that may react with the permanganate.

-

Reproducibility: The titration should be repeated at least three times to ensure the results are precise and reproducible.

Applications and Safety Considerations

Key Applications

-

Pharmaceuticals & Dentistry : The primary application is in at-home and in-office tooth whitening products, with concentrations ranging from 5% to 40%.[2][8] It is also used as an oral antiseptic for canker sores and gingival inflammation and as an agent for earwax removal.[4][5][18]

-

Laboratory Reagent : It serves as a convenient, weighable source of H₂O₂ for organic synthesis and other laboratory protocols where controlled oxidation is required.[4]

-

Disinfection : Used as a disinfectant in applications like contact lens cleaning solutions.[4]

Safety, Handling, and Storage

This compound is a strong oxidizing agent and requires careful handling.

-

Personal Protective Equipment (PPE) : Always wear protective gloves and safety goggles.[19]

-

Contact : Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[10][19]

-

Storage : Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials like alkaline substances.[10][19][20]

-

Contraindications : In clinical use, it is contraindicated in patients with active periodontitis, untreated caries, or dentin hypersensitivity.[4] High concentrations (≥30%) can compromise enamel integrity.[4]

Conclusion

This compound stands as a superior alternative to liquid hydrogen peroxide for a multitude of applications demanding stability, safety, and controlled reactivity. Its solid, crystalline nature facilitates precise dosing and significantly enhances shelf-life. By understanding its synthesis, characterization, and degradation kinetics, researchers and drug development professionals can effectively harness its properties. Furthermore, advanced formulation strategies, such as polymeric encapsulation, unlock the potential for creating sophisticated, controlled-release systems with improved efficacy and safety profiles. This guide provides the foundational knowledge and practical protocols necessary to integrate this versatile compound into advanced research and product development pipelines.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Enhancing Stability and Tooth Bleaching Activity of this compound by Electrospun Nanofibrous Film - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. smilesonic.com [smilesonic.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. CN104725281B - A kind of production method of this compound - Google Patents [patents.google.com]

- 7. This compound | CH6N2O3 | CID 31294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gloscience.com [gloscience.com]

- 9. Hydrogen Peroxide vs. This compound | Cinoll [cinoll.com]

- 10. pro.nuradiance.com [pro.nuradiance.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. gloscience.com [gloscience.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2013093877A2 - Encapsulation system for controlled release of a bleaching agent - Google Patents [patents.google.com]

- 15. Development of Controlled-Release this compound Loaded Nanoemulgel for Tooth Bleaching: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound nanoparticles for dental whitening application: Characterization, stability and in vivo/in situ evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. als-dental.com [als-dental.com]

- 20. dental.keystoneindustries.com [dental.keystoneindustries.com]

The In-Depth Technical Guide to the Thermal Decomposition Kinetics of Crystalline Carbamide Peroxide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Crystalline carbamide peroxide (CP), an adduct of urea and hydrogen peroxide, is a cornerstone in various pharmaceutical and cosmetic formulations due to its efficacy as a stable, solid source of hydrogen peroxide.[1] However, its inherent thermal instability necessitates a profound understanding of its decomposition kinetics for ensuring product safety, stability, and efficacy.[2] This guide provides a comprehensive exploration of the thermal decomposition kinetics of crystalline this compound, delving into its multi-step decomposition mechanism, the application of advanced kinetic models, and best practices for its characterization using thermal analysis techniques. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to design robust formulations and ensure the safe handling of this energetic material.

Introduction: The Dichotomy of Stability and Reactivity

This compound, chemically represented as CO(NH₂)₂·H₂O₂, presents a fascinating dichotomy. While it is synthesized to lend stability to the otherwise volatile hydrogen peroxide, it is, by its very nature, an energetic material with the potential for runaway thermal decomposition.[3] The urea molecule acts as a stabilizer, forming a crystalline lattice that entraps the hydrogen peroxide, thereby reducing its degradation rate compared to its liquid counterpart.[4] This controlled release of the active agent is pivotal in its applications, from dental bleaching to antiseptic formulations.[5]

However, when subjected to thermal stress, this stabilizing adduct breaks down in a complex, multi-stage process.[6] Understanding the kinetics of this decomposition—the rates, mechanisms, and influencing factors—is not merely an academic exercise. It is a critical aspect of drug development and safety management. Inadequate understanding can lead to compromised product shelf-life, reduced therapeutic efficacy, and in worst-case scenarios, catastrophic thermal runaway events.[7] This guide will provide the foundational knowledge and practical insights required to navigate the complexities of this compound's thermal behavior.

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of crystalline this compound is not a simple, one-step process. It is a multi-stage event that can be elucidated through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] While the exact intermediates can be influenced by experimental conditions, a general four-step decomposition pathway is widely acknowledged.[5][6]

Step 1: Dissociation and Initial Decomposition (Endothermic followed by Exothermic)

The initial phase of decomposition involves an endothermic event corresponding to the melting of the adduct and its dissociation into urea and hydrogen peroxide.[5] This is immediately followed by the exothermic decomposition of the released hydrogen peroxide into water and oxygen. This initial stage is often observed in the temperature range of 60-100°C.[3]

Step 2 & 3: Decomposition of Urea and Intermediates (Complex Endothermic and Exothermic Events)

Following the initial decomposition of hydrogen peroxide, the urea component begins to decompose. This is a more complex process involving a series of endothermic and exothermic reactions.[8] Urea is known to decompose into ammonia (NH₃) and isocyanic acid (HNCO).[9] These intermediates can then further react to form products like biuret and cyanuric acid.[9] These stages typically occur at temperatures above 140°C.[9]

Step 4: Final Decomposition of Residues (Exothermic)

The final stage involves the exothermic decomposition of the more stable intermediates, such as cyanuric acid, at higher temperatures, leading to the formation of gaseous products like carbon dioxide and ammonia.[9]

The following diagram illustrates the logical flow of the multi-step decomposition process:

Kinetic Analysis: Unraveling the Rate and Mechanism

The study of the kinetics of solid-state reactions is inherently more complex than that of gas or liquid-phase reactions. The overall reaction rate is not only dependent on temperature but also on factors like the crystal structure, particle size, and the formation of product layers. For the thermal decomposition of this compound, a combination of model-free and model-fitting kinetic methods is employed to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model, f(α).

Isoconversional (Model-Free) Methods

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are powerful tools for determining the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.[10][11] This is particularly useful for multi-step reactions where the mechanism and, therefore, the activation energy may change as the reaction progresses.

The FWO method is based on the following equation:

ln(β) = ln(A·Ea / (R·g(α))) - 5.331 - 1.052·(Ea / (R·T))

where:

-

β is the heating rate

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

g(α) is the integral form of the reaction model

-

T is the absolute temperature

By performing TGA experiments at different heating rates, a plot of ln(β) versus 1/T for a given conversion (α) yields a straight line with a slope of -1.052·(Ea/R), from which the activation energy can be calculated. A significant variation in Ea with α is a strong indicator of a complex, multi-step reaction mechanism.

Model-Fitting Methods

Once the complexity of the reaction is understood from isoconversional analysis, model-fitting methods, such as the Coats-Redfern method, can be applied to determine the most probable reaction mechanism for each decomposition step.[1][12]

The Coats-Redfern equation is:

ln[g(α)/T²] = ln(AR / (βEa)) - Ea / (RT)

A plot of the left-hand side of the equation versus 1/T for various theoretical solid-state reaction models (g(α)) should yield a straight line for the correct mechanism. The model that gives the best linear fit (highest correlation coefficient) is considered the most appropriate for describing that particular decomposition step.

Common solid-state reaction models include:

-

Power Law models (P-models): Describe nucleation and growth processes.

-

Avrami-Erofeev models (A-models): Represent random nucleation and subsequent growth.

-

Diffusion-controlled models (D-models): Applicable when the reaction rate is limited by the diffusion of reactants or products.

-

Reaction-order models (F-models): Simple models based on the order of reaction.

The Role of Autocatalysis

The decomposition of many organic peroxides exhibits autocatalytic behavior, where a product of the reaction acts as a catalyst, accelerating the decomposition rate.[5] This is often observed as a sigmoidal shape in the conversion versus time curve. For this compound, intermediates formed during the decomposition of urea or the initial breakdown of hydrogen peroxide could potentially have a catalytic effect.[13] When autocatalysis is suspected, specific autocatalytic models, such as the Šesták-Berggren (SB) model, should be considered in the model-fitting analysis.[14]

The following diagram illustrates the workflow for kinetic analysis:

Summary of Kinetic Parameters

The following table summarizes typical kinetic parameters for the thermal decomposition of this compound found in the literature. It is important to note that these values can vary depending on the specific experimental conditions.

| Decomposition Stage | Predominant Process | Typical Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Common Reaction Models |

| Step 1 | Melting and H₂O₂ Decomposition | 60 - 100 | 40 - 60 | F1 (First-order), A2 (Avrami-Erofeev) |

| Step 2 | Initial Urea Decomposition | 140 - 250 | 80 - 120 | D2 (Valensi equation), F2 (Second-order) |

| Step 3 & 4 | Decomposition of Intermediates | > 250 | > 150 | D3 (Jander equation), A3 (Avrami-Erofeev) |

Note: The activation energy for the first step is relatively low, as reported in some studies.[5][6] The subsequent steps involving the breakdown of urea and its byproducts require significantly more energy.

Experimental Protocols: Best Practices for Thermal Analysis

The quality and reliability of kinetic data are intrinsically linked to the rigor of the experimental methodology. The following are recommended protocols for the thermal analysis of crystalline this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of this compound as a function of temperature, allowing for the determination of decomposition stages and kinetic parameters.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Use a small, representative sample of crystalline this compound, typically 2-5 mg, to minimize thermal gradients within the sample.[15]

-

Crucible Selection: Utilize an open aluminum or platinum crucible. An open crucible allows for the free escape of gaseous decomposition products.

-

Atmosphere: Conduct the analysis under a dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to purge the evolved gases and prevent oxidative side reactions.[16]

-

Heating Program:

-